molecular formula C11H11F6NO B13049599 (1S,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL

(1S,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B13049599
M. Wt: 287.20 g/mol
InChI Key: BAQGPDKPCBVIPT-MLUIRONXSA-N
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Description

(1S,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL is an organic compound with the molecular formula C11H11F6NO. It is a chiral molecule, meaning it has non-superimposable mirror images, and is used as an intermediate in the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL typically involves the following steps :

    Preparation of (1R,2S)-2-Chloro-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-OL: This intermediate is prepared by chlorinating 3,5-bis(trifluoromethyl)benzyl alcohol.

    Amination: The chloro compound is then reacted with an appropriate amine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure the desired enantiomer is produced .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Can be reduced to form amines or alcohols.

    Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield primary or secondary amines .

Scientific Research Applications

(1S,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL has several scientific research applications :

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Used in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL: The enantiomer of the compound, with similar chemical properties but different biological activity.

    Benzenemethanol, α-[(1S)-1-aminoethyl]-3,5-bis(trifluoromethyl)-, (αR)-: Another related compound with similar structural features

Uniqueness

(1S,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL is unique due to its specific chiral configuration, which imparts distinct biological activity and makes it a valuable intermediate in pharmaceutical synthesis .

Properties

Molecular Formula

C11H11F6NO

Molecular Weight

287.20 g/mol

IUPAC Name

(1S,2R)-1-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C11H11F6NO/c1-5(19)9(18)6-2-7(10(12,13)14)4-8(3-6)11(15,16)17/h2-5,9,19H,18H2,1H3/t5-,9-/m1/s1

InChI Key

BAQGPDKPCBVIPT-MLUIRONXSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N)O

Canonical SMILES

CC(C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N)O

Origin of Product

United States

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